molecular formula C11H7BrN6OS B2746082 2-(4-bromophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide CAS No. 1396852-54-2

2-(4-bromophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide

Cat. No.: B2746082
CAS No.: 1396852-54-2
M. Wt: 351.18
InChI Key: KJKDUGUXPTVBNL-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that features a bromophenyl group, a thiazole ring, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the bromination of a phenyl ring to introduce the bromine atom. This is followed by the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The tetrazole ring is then introduced via a [3+2] cycloaddition reaction between an azide and a nitrile group. Finally, the carboxamide group is formed through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiazole and tetrazole rings can participate in redox reactions under appropriate conditions.

    Amidation and Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Amidation Reactions: Typically involve coupling reagents like EDCI or DCC in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom with an amine would yield an aniline derivative, while hydrolysis of the carboxamide group would produce a carboxylic acid.

Scientific Research Applications

2-(4-bromophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide
  • 2-(4-fluorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide
  • 2-(4-methylphenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide

Uniqueness

2-(4-bromophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further functionalization, making this compound a versatile intermediate in organic synthesis.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN6OS/c12-7-1-3-8(4-2-7)18-16-9(15-17-18)10(19)14-11-13-5-6-20-11/h1-6H,(H,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKDUGUXPTVBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=C(N=N2)C(=O)NC3=NC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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